8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound is a sulfonamide-functionalized spirocyclic derivative with the molecular formula C₁₄H₁₅BrF₃NO₅S (MW: 446.24 g/mol) and CAS number 1704065-50-8 . Its structure features a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a sulfonyl group to a 5-bromo-2-(trifluoromethoxy)phenyl moiety. The spirocyclic framework contributes to conformational rigidity, which may improve metabolic stability and binding specificity .
Properties
IUPAC Name |
8-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF3NO5S/c15-10-1-2-11(24-14(16,17)18)12(9-10)25(20,21)19-5-3-13(4-6-19)22-7-8-23-13/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHAMNFYOIYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the core spirocyclic structure. This is often achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties .
Scientific Research Applications
8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.
Mechanism of Action
The mechanism of action of 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. For example, in medicinal applications, the compound may bind to and inhibit the activity of certain enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Structural Analogues :
Analysis :
- Lipophilicity : The -OCF₃ group increases logP compared to -OCH₃ or halogens, improving membrane permeability but possibly reducing aqueous solubility .
- Synthetic Flexibility : Bromine serves as a handle for further functionalization (e.g., Suzuki coupling) in analogues like the 2-methoxy derivative .
Spirocyclic Core Modifications
Examples :
- 8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane : Replaces the aryl sulfonyl group with a bicyclo[1.1.1]pentane, drastically altering steric bulk and hydrophobicity .
Impact on Bioactivity :
- Sulfonimidoyl derivatives (e.g., 3e) may exhibit improved pharmacokinetic profiles due to increased hydrogen-bond acceptor capacity .
- Bicyclic substituents reduce aromatic interactions but may enhance binding in hydrophobic pockets .
Pharmacological Relevance
- Enzyme Inhibition : Analogues like 8-(3-(1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane () inhibit AAA ATPase p97, a cancer target, via π-π stacking interactions with the indole moiety . The target compound’s -OCF₃ group could similarly enhance binding to hydrophobic enzyme regions.
- Antitubercular Activity: Spirocyclic benzothiazine derivatives (e.g., ) demonstrate that electron-withdrawing groups (e.g., -NO₂, -CF₃) improve potency against Mycobacterium tuberculosis .
Key Characterization Data :
Biological Activity
The compound 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 1704065-50-8) is a novel chemical entity that has drawn attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.24 g/mol. The structure features a sulfonyl group attached to a spirocyclic moiety, which is known for conferring various biological activities.
Biological Activity Overview
The biological activities of compounds containing sulfonyl groups and spirocyclic structures have been widely studied. The following sections summarize key findings regarding the biological activity of this specific compound.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the sulfonyl moiety have been shown to possess antibacterial and antifungal activities.
2. Analgesic and Anti-inflammatory Effects
The analgesic potential of compounds similar to this compound has been evaluated through various pharmacological tests. In studies involving oxazolones, which share structural similarities, significant analgesic effects were noted.
Case Study:
A study evaluated the analgesic activity of oxazolones in mice using the writhing test and hot plate test, demonstrating that compounds with sulfonyl groups displayed notable pain relief effects without significant toxicity .
3. Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The acute toxicity of related compounds was assessed using OECD guidelines, indicating low toxicity levels in preliminary tests . This suggests that this compound may also exhibit a favorable safety profile.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various biological targets involved in pain and inflammation pathways. Such studies are essential for understanding the mechanisms through which these compounds exert their biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
